
5-(Dec-1-YN-1-YL)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dec-1-YN-1-YL)-1,10-phenanthroline is a compound that belongs to the class of phenanthrolines, which are nitrogen-containing heterocyclic compounds. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dec-1-YN-1-YL)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with a dec-1-yn-1-yl group. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,10-phenanthroline is reacted with a dec-1-yn-1-yl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Dec-1-YN-1-YL)-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dec-1-yn-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce phenanthroline derivatives with hydrogenated functional groups .
Scientific Research Applications
5-(Dec-1-YN-1-YL)-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studied for its potential use in cancer therapy as it can form complexes with metal ions that exhibit cytotoxic properties.
Industry: Employed in the development of sensors and catalysts due to its ability to form stable complexes with metal ions
Mechanism of Action
The mechanism of action of 5-(Dec-1-YN-1-YL)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, the compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound that also forms stable complexes with metal ions.
2,2’-Bipyridine: Another nitrogen-containing heterocyclic compound used as a ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative of 1,10-phenanthroline with additional phenyl groups.
Uniqueness
5-(Dec-1-YN-1-YL)-1,10-phenanthroline is unique due to the presence of the dec-1-yn-1-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules and form stable complexes with metal ions, making it a valuable compound in various scientific research applications .
Properties
CAS No. |
918794-36-2 |
|---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-dec-1-ynyl-1,10-phenanthroline |
InChI |
InChI=1S/C22H24N2/c1-2-3-4-5-6-7-8-9-12-18-17-19-13-10-15-23-21(19)22-20(18)14-11-16-24-22/h10-11,13-17H,2-8H2,1H3 |
InChI Key |
UEXKVJFZKJOWFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


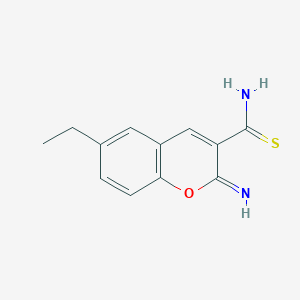
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)

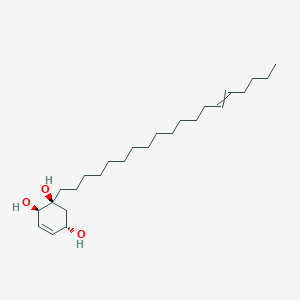
![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)

![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)
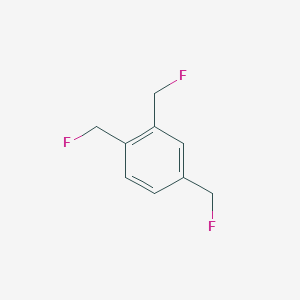
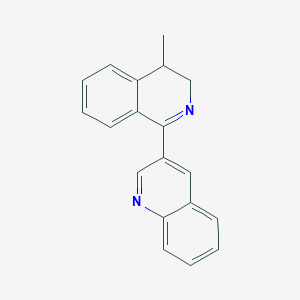
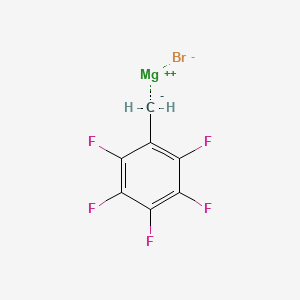
![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
methanone](/img/structure/B12617428.png)
